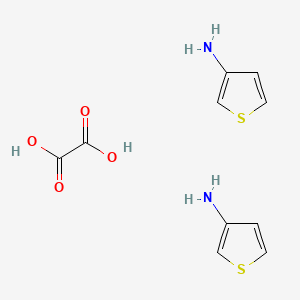

3-Thiophenamine oxalate

Übersicht

Beschreibung

3-Thiophenamine oxalate, also known as 3-Aminothiophene Oxalate, is a chemical compound used in various fields of research and industry . It belongs to the family of phenothiazines. The molecular formula is C6H7NO4S, with an average mass of 189.189 Da .

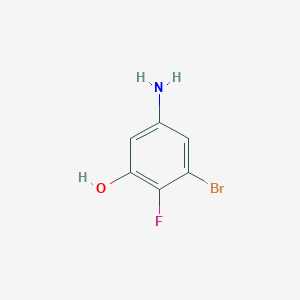

Molecular Structure Analysis

The molecular structure of 3-Thiophenamine oxalate consists of C6H7NO4S . More detailed structural information, such as bond lengths and angles, would require a more specialized database or resource.Wissenschaftliche Forschungsanwendungen

Neurohormonal Effects of Recreational Drugs

Research into neurohormonal effects of recreational drugs, such as MDMA (3,4-methylenedioxymethamphetamine), has highlighted the complex interplay between chemical compounds and neurohormonal changes, including oxytocin and cortisol levels. These changes may contribute to mood-enhancing and energy-activation effects in humans, suggesting a potential avenue for exploring the impact of various compounds on human neurobiology and behavior (Parrott, 2016).

Therapeutic Interventions for Hyperoxaluria

In the context of hyperoxaluria, a condition characterized by excessive oxalate production leading to kidney stones and other organ damage, research has focused on identifying therapeutic targets to mitigate oxalate production and its deleterious effects. This includes exploring the role of reactive oxygen species and the potential for treatments that modulate these biological pathways, which could inform approaches to managing conditions related to oxalate metabolism (Joshi & Khan, 2019).

Decomposition of Plutonium Oxalates

The study of plutonium oxalate decomposition reactions offers insights into the thermal decomposition processes of complex chemical compounds, which is critical for nuclear material handling and processing. Understanding these reactions can inform the safe and efficient management of nuclear materials and contribute to advancements in nuclear science and technology (Orr, Sims, & Taylor, 2015).

Environmental Impact of Chemical Compounds

The environmental presence and impact of benzophenone-3, a common component of organic sunscreen products, have been reviewed to understand its ecological risks. Such studies underscore the importance of evaluating the environmental consequences of chemical compounds, which could parallel considerations for the effects of compounds like 3-Thiophenamine oxalate (Kim & Choi, 2014).

Carcinogenic Evaluation of Thiophene Analogues

The evaluation of thiophene analogues for potential carcinogenicity provides a framework for assessing the biological effects of chemical compounds, including their genotoxic potential. This approach is essential for understanding the safety and health implications of chemical exposure, which can inform safety assessments of various compounds (Ashby, Styles, Anderson, & Paton, 1978).

Safety And Hazards

Eigenschaften

IUPAC Name |

oxalic acid;thiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H5NS.C2H2O4/c2*5-4-1-2-6-3-4;3-1(4)2(5)6/h2*1-3H,5H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUSJKTMSLPEDLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1N.C1=CSC=C1N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Thiophenamine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

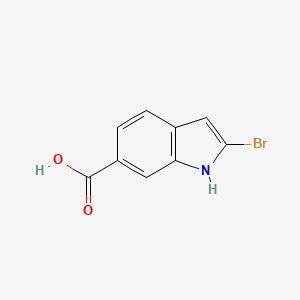

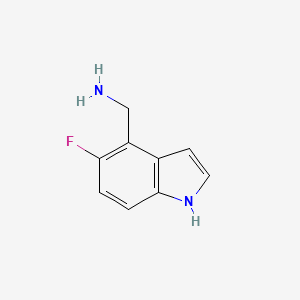

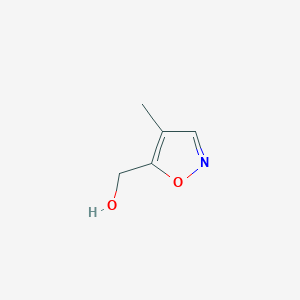

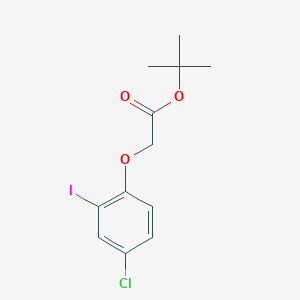

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]-N-methylcarbamate](/img/structure/B1405055.png)

![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)